2-bromo-N-cyclopropyl-N-methylbenzamide
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Overview
Description
2-Bromo-N-cyclopropyl-N-methylbenzamide is an organic compound with the molecular formula C11H12BrNO It is a derivative of benzamide, where the amide nitrogen is substituted with a cyclopropyl and a methyl group, and the benzene ring is substituted with a bromine atom at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-cyclopropyl-N-methylbenzamide typically involves the bromination of N-cyclopropyl-N-methylbenzamide. One common method is to react N-cyclopropyl-N-methylbenzamide with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors to control the reaction conditions precisely and ensure high yields. The choice of solvent, temperature, and reaction time are optimized to maximize the efficiency of the bromination process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-cyclopropyl-N-methylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different products.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, alkoxides, or amines. These reactions are typically carried out in polar solvents like water or alcohols.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used. For example, using hydroxide ions can yield 2-hydroxy-N-cyclopropyl-N-methylbenzamide.
Oxidation: Oxidation may lead to the formation of 2-bromo-N-cyclopropyl-N-methylbenzoic acid.
Reduction: Reduction can produce 2-bromo-N-cyclopropyl-N-methylbenzylamine.
Hydrolysis: Hydrolysis results in the formation of 2-bromobenzoic acid and N-cyclopropyl-N-methylamine.
Scientific Research Applications
2-Bromo-N-cyclopropyl-N-methylbenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activities. It may serve as a lead compound in the development of new pharmaceuticals.
Medicine: Research is ongoing to explore its potential therapeutic effects. It may have applications in the treatment of various diseases.
Industry: It is used in the development of new materials and chemical products. Its reactivity and stability make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 2-bromo-N-cyclopropyl-N-methylbenzamide depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors. The bromine atom and the cyclopropyl group can influence its binding affinity and selectivity. The compound may modulate specific biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-N-methylbenzamide: Lacks the cyclopropyl group, which may affect its reactivity and biological activity.
N-Cyclopropyl-N-methylbenzamide: Lacks the bromine atom, which can influence its chemical properties and applications.
2-Bromo-N,N-dimethylbenzamide: Contains two methyl groups instead of a cyclopropyl and a methyl group, leading to different chemical behavior.
Uniqueness
2-Bromo-N-cyclopropyl-N-methylbenzamide is unique due to the presence of both the bromine atom and the cyclopropyl group. This combination imparts distinct chemical properties, making it a valuable compound in various research fields. Its structure allows for specific interactions with molecular targets, which can be exploited in the development of new materials and pharmaceuticals.
Properties
Molecular Formula |
C11H12BrNO |
---|---|
Molecular Weight |
254.12 g/mol |
IUPAC Name |
2-bromo-N-cyclopropyl-N-methylbenzamide |
InChI |
InChI=1S/C11H12BrNO/c1-13(8-6-7-8)11(14)9-4-2-3-5-10(9)12/h2-5,8H,6-7H2,1H3 |
InChI Key |
XYODVUCQZHHESG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CC1)C(=O)C2=CC=CC=C2Br |
Origin of Product |
United States |
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